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Compound of Interest

Compound Name:
1-Benzyl-1-methyl-4-

oxopiperidinium iodide

CAS No.: 217458-79-2

Cat. No.: B7950114

Get Quote

Executive Summary
Compound: 1-Benzyl-1-methyl-4-oxopiperidinium iodide[1][2]

Formula:

Molecular Weight: 331.19 g/mol (Salt); 204.14 Da (Cation)

Core Application: Synthetic intermediate for piperidine-based analgesics; model system for

quaternary ammonium stereochemistry.

Key Structural Challenge: Distinguishing the stereochemical orientation (axial vs. equatorial)

of the N-methyl and N-benzyl groups post-quaternization.

Synthesis & Preparation Logic
The structural integrity of the target compound begins with its synthesis. The reaction is a

classic Menschutkin reaction, involving the nucleophilic attack of a tertiary amine on an alkyl
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halide.

Synthetic Pathway
The most efficient route utilizes 1-benzyl-4-piperidone as the nucleophile and methyl iodide

(MeI) as the electrophile. This pathway is preferred over the reverse (N-methylation of 4-

piperidone followed by benzylation) due to the commercial availability and stability of the N-

benzyl precursor.

Reaction Mechanism:

Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the methyl carbon of

MeI.

Transition State: A trigonal bipyramidal transition state forms at the methyl carbon.

Quaternization: The iodine leaves as iodide (

), resulting in the formation of the quaternary ammonium salt.

Note on Stereoselectivity: The attack of the methyl iodide typically occurs from the axial

direction due to the "kinetic control" preference in piperidine rings, although the final product

distribution can be influenced by solvent polarity and temperature (thermodynamic

equilibration).
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Figure 1: Synthetic pathway for 1-benzyl-1-methyl-4-oxopiperidinium iodide via Menschutkin

reaction.

Spectroscopic Structure Elucidation
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This section details the step-by-step logic to confirm the structure, moving from elemental

composition to stereochemical assignment.

Mass Spectrometry (ESI-MS)
Objective: Confirm the molecular formula of the cation.

Method: Electrospray Ionization (Positive Mode).

Expected Result: A dominant peak at m/z 204.14.

Interpretation: The iodide counterion (

, 126.9 Da) dissociates in the MS source. The observed mass corresponds to the cationic
species

.

Calculation: (1213) + (118) + 14 + 16 = 156 + 18 + 14 + 16 = 204.

Infrared Spectroscopy (FT-IR)
Objective: Verify functional groups and salt formation.

Key Band 1 (C=O Stretch): A strong absorption at 1715–1725 cm⁻¹. This confirms the

integrity of the ketone at the C4 position.

Key Band 2 (C-N Stretch): Bands in the 1100–1200 cm⁻¹ region, characteristic of C-N single

bonds.

Absence of N-H: No broad bands in the 3200–3500 cm⁻¹ region, confirming the quaternary

ammonium state (no N-H protons).

Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon-hydrogen framework and confirm N-methylation.

Table 1: Predicted
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H NMR Data (400 MHz, DMSO-d6)

Position

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

Ar-H 7.40 – 7.60 Multiplet 5H

Phenyl ring

protons

(deshielded by

cationic N).

N-CH₂-Ph 4.60 – 4.75 Singlet 2H

Benzylic protons.

Significantly

deshielded due

to the adjacent

positive charge

on Nitrogen.[3]

N-CH₃ 3.10 – 3.30 Singlet 3H

Diagnostic

Signal. The N-

methyl group

appears as a

sharp singlet,

distinct from the

starting material.

Ring H (C2/C6) 3.60 – 3.80 Multiplet 4H

Protons adjacent

to the quaternary

nitrogen

(deshielded).

Ring H (C3/C5) 2.80 – 3.00 Multiplet 4H

Protons adjacent

to the carbonyl

group.

Table 2: Predicted

C NMR Data (100 MHz, DMSO-d6)
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Position
Chemical Shift (

, ppm)
Assignment

C=O ~205.0 Ketone carbonyl carbon.

Ar-C (ipso) ~128.0 – 133.0 Aromatic carbons.

N-CH₂-Ph ~68.0 – 70.0

Benzylic carbon (deshielded

by

).

Ring C2/C6 ~58.0 – 60.0
Piperidine carbons adjacent to

.

N-CH₃ ~48.0 – 52.0
Diagnostic Signal. Methyl

carbon on quaternary nitrogen.

Ring C3/C5 ~36.0 – 38.0
Piperidine carbons adjacent to

Carbonyl.

Stereochemical & Conformational Analysis
The most complex aspect of this elucidation is determining the stereochemistry at the nitrogen

atom. The piperidine ring adopts a chair conformation, leading to two possible diastereomers:

N-Methyl Equatorial / N-Benzyl Axial

N-Methyl Axial / N-Benzyl Equatorial

The "Curtin-Hammett" Principle in Quaternization
Research on N-methylpiperidines indicates that alkylation with benzyl halides often favors axial

attack, placing the incoming group (Benzyl) in the axial position initially. However, the

thermodynamic product usually places the bulkier group (Benzyl) in the equatorial position to

minimize 1,3-diaxial interactions.

Conclusion for this Salt: The N-Benzyl Equatorial / N-Methyl Axial conformer is generally the

thermodynamically preferred species in the solid state.
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NOESY/ROESY Experiments (Advanced Elucidation)
To definitively prove the stereochemistry in solution:

Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Logic:

If the N-Methyl is Axial, it will show strong NOE correlations with the axial protons at

C3/C5.

If the N-Methyl is Equatorial, it will show NOE correlations with the equatorial protons at

C2/C6.

Standard Outcome: For 1-benzyl-1-methyl-4-oxopiperidinium, the N-methyl group typically

shows correlations consistent with an axial or pseudo-axial orientation in many solvents, as

the benzyl group demands the equatorial space.

Unknown Sample

ESI-MS: m/z 204.14
(Confirms Cation Formula)

FT-IR: 1720 cm-1
(Confirms Ketone)

1H NMR: Singlet at 3.2 ppm
(Confirms N-Methylation)

Confirmed Structure:
1-Benzyl-1-methyl-4-oxopiperidinium I

NOESY: Me-H / Ring-H Coupling
(Determines Stereochemistry)

Ambiguous Stereo

Definitive 3D Model

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b7950114/docs?utm_src=pdf-body-img#1-benzyl-1-methyl-4-oxopiperidinium-iodide-structure-elucidation-characterization-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7950114?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Logical flow for the structural elucidation of the quaternary ammonium salt.

Experimental Protocols
Synthesis Procedure

Dissolution: Dissolve 1-benzyl-4-piperidone (10.0 mmol) in anhydrous acetone or acetonitrile

(20 mL).

Addition: Add methyl iodide (12.0 mmol, 1.2 eq) dropwise at 0°C. Caution: Methyl iodide is a

suspected carcinogen; use a fume hood.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A white to

pale-yellow precipitate will form.

Isolation: Filter the precipitate, wash with cold diethyl ether to remove unreacted starting

materials.

Purification: Recrystallize from ethanol/ether to obtain pure crystals.

Analytical Conditions
NMR: Dissolve ~10 mg of the salt in 0.6 mL of DMSO-d6. Acquire spectra at 298 K.

LC-MS: Use a C18 column with a water/acetonitrile gradient (+0.1% formic acid). The salt

will elute as the free cation.

References
PubChem. (n.d.). 1-Benzyl-1-methyl-4-oxopiperidinium iodide.[1][2] National Library of

Medicine. Retrieved from [Link]

Bottini, A. T., & O'Rell, M. K. (1973). Preparation and Stereochemistry of N-Methyl-N-

phenacylpiperidinium Salts. Canadian Journal of Chemistry.[4] Retrieved from [Link]

Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.
(Foundational text on piperidine synthesis logic).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b7950114/docs?utm_src=pdf-body#1-benzyl-1-methyl-4-oxopiperidinium-iodide-structure-elucidation-characterization-guide
https://pubchem.ncbi.nlm.nih.gov/compound/1-Benzyl-1-methyl-4-oxopiperidinium-iodide
https://www.sigmaaldrich.com/TW/zh/search/benzyl-iodide?focus=products&page=1&perpage=30&sort=relevance&term=benzyl%20iodide&type=product_name
https://pubchem.ncbi.nlm.nih.gov/compound/11078064
https://cdnsciencepub.com/doi/pdf/10.1139/v73-026
https://cdnsciencepub.com/doi/pdf/10.1139/v73-026
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7950114?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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